

Application Notes and Protocols for Friedel–Crafts Alkylation with Ethyl Trifluoropyruvate

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Compound of Interest

Compound Name: *Ethyl Trifluoropyruvate*

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These application notes provide a detailed overview and experimental protocols for the Friedel–Crafts alkylation of various aromatic and heteroaromatic compounds with **ethyl trifluoropyruvate**. This reaction is a powerful tool for the introduction of the trifluoromethyl group, a moiety of significant interest in medicinal chemistry and materials science due to its unique electronic properties. The protocols described herein focus on asymmetric methodologies, employing various catalytic systems to achieve high yields and enantioselectivities.

Introduction

The Friedel–Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon–carbon bonds to aromatic rings. The use of highly electrophilic **ethyl trifluoropyruvate** as an alkylating agent allows for the synthesis of α -trifluoromethyl- α -hydroxy ester derivatives of aromatic systems. These products are valuable chiral building blocks for the development of novel pharmaceuticals and agrochemicals. This document outlines detailed procedures for the enantioselective Friedel–Crafts alkylation of indoles, pyrroles, furans, and phenols, utilizing catalysts such as dinuclear zinc complexes, chiral phosphoric acids, and cinchona alkaloids.

Data Presentation

The following tables summarize the quantitative data from key experiments, showcasing the scope and efficiency of different catalytic systems in the Friedel–Crafts alkylation with **ethyl**

trifluoropyruvate.

Table 1: Dinuclear Zinc-Catalyzed Asymmetric Friedel–Crafts Alkylation of Indoles with Ethyl Trifluoropyruvate[1][2][3]

Entry	Indole Substrate	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	Indole	10	CH ₂ Cl ₂	10	24	85	75
2	2-Methylindole	10	CH ₂ Cl ₂	10	24	92	80
3	5-Methoxyindole	10	CH ₂ Cl ₂	10	24	95	88
4	5-Bromoindole	10	CH ₂ Cl ₂	10	24	88	78
5	7-Methylindole	10	CH ₂ Cl ₂	10	24	90	82

Table 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Pyrroles and Furans with Ethyl Trifluoropyruvate[4][5]

Entry	Substrate	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	Pyrrole	5	Toluene	-20	48	85	90
2	2-Methylpyrrole	5	Toluene	-20	48	88	92
3	2,5-Dimethylpyrrole	5	Toluene	-20	48	91	93
4	Furan	10	CH ₂ Cl ₂	-40	72	75	85
5	2-Methylfuran	10	CH ₂ Cl ₂	-40	72	80	88

Table 3: Cinchona Alkaloid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Phenols with Ethyl Trifluoropyruvate[6]

Entry	Phenol Substrate	Catalyst	Catalyst Loading		Solvant	Temp (°C)	Time (h)	Yield (%)	ee (%)
			st	Loadin g					
1	Phenol	Cincho nine	10		CH ₂ Cl ₂	RT	12	80	85
2	2-Methoxyphenol	Cincho nine	10		CH ₂ Cl ₂	RT	12	85	90
3	3-Methoxyphenol	Cincho nine	10		CH ₂ Cl ₂	RT	12	82	88
4	4-Methoxyphenol	Cincho nine	10		CH ₂ Cl ₂	RT	12	90	92
5	2-Naphth ol	Cincho nine	10		CH ₂ Cl ₂	RT	12	95	95

Experimental Protocols

General Procedure for Dinuclear Zinc-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles

This protocol describes a general method for the enantioselective Friedel-Crafts alkylation of indoles with **ethyl trifluoropyruvate** using a chiral dinuclear zinc catalyst.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Indole substrate (0.25 mmol, 1.0 equiv)
- Ethyl trifluoropyruvate** (0.25 mmol, 1.0 equiv)

- Chiral ligand (e.g., (S,S)-Trost ligand) (0.025 mmol, 10 mol%)
- Diethylzinc (ZnEt_2) (0.05 mmol, 20 mol%)
- Anhydrous dichloromethane (CH_2Cl_2) (2.5 mL)
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the chiral ligand (10 mol%).
- Add anhydrous dichloromethane (1.0 mL) and cool the solution to 0 °C.
- Slowly add diethylzinc (20 mol%) to the solution and stir for 30 minutes at 0 °C to form the catalyst *in situ*.
- In a separate flame-dried flask, dissolve the indole substrate (1.0 equiv) in anhydrous dichloromethane (1.5 mL).
- Add the indole solution to the catalyst solution at 0 °C.
- Add **ethyl trifluoropyruvate** (1.0 equiv) to the reaction mixture.
- Stir the reaction at 10 °C for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NH_4Cl .
- Extract the product with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Pyrroles and Furans

This protocol outlines a general procedure for the enantioselective Friedel-Crafts alkylation of pyrroles and furans with **ethyl trifluoropyruvate** catalyzed by a chiral phosphoric acid.^{[4][5]}

Materials:

- Pyrrole or furan substrate (0.5 mmol, 1.0 equiv)
- **Ethyl trifluoropyruvate** (0.6 mmol, 1.2 equiv)
- Chiral phosphoric acid (e.g., (S)-TRIP) (0.025 mmol, 5 mol%)
- Anhydrous toluene or dichloromethane (2.0 mL)
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).
- Add the anhydrous solvent (toluene for pyrroles, dichloromethane for furans).
- Cool the solution to the specified temperature (-20 °C for pyrroles, -40 °C for furans).
- Add the pyrrole or furan substrate (1.0 equiv) to the solution.
- Add **ethyl trifluoropyruvate** (1.2 equiv) dropwise to the reaction mixture.
- Stir the reaction at the specified temperature for the indicated time (48-72 hours).

- Monitor the reaction progress by TLC.
- Upon completion, directly load the reaction mixture onto a silica gel column for purification.
- Elute with a gradient of hexane/ethyl acetate to isolate the product.
- Determine the enantiomeric excess by chiral HPLC.

General Procedure for Cinchona Alkaloid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Phenols

This protocol provides a general method for the enantioselective Friedel-Crafts alkylation of phenols with **ethyl trifluoropyruvate** using a cinchona alkaloid catalyst.^[6]

Materials:

- Phenol substrate (0.2 mmol, 1.0 equiv)
- **Ethyl trifluoropyruvate** (0.24 mmol, 1.2 equiv)
- Cinchona alkaloid catalyst (e.g., Cinchonine) (0.02 mmol, 10 mol%)
- Anhydrous dichloromethane (CH_2Cl_2) (2.0 mL)
- Standard laboratory glassware and stirring equipment

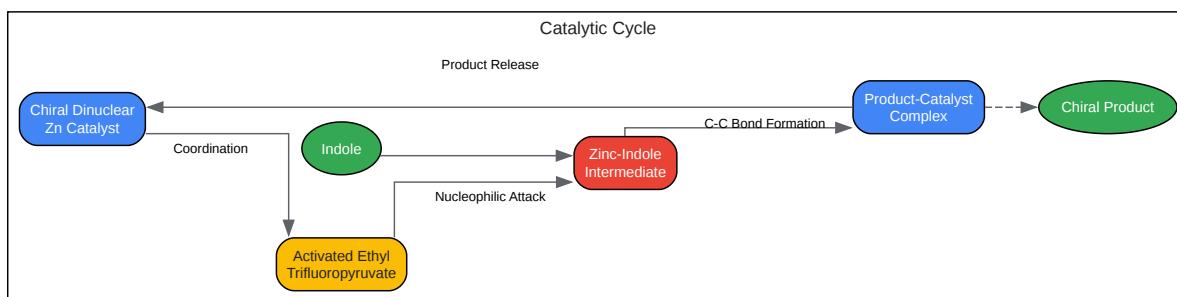
Procedure:

- To a dry reaction vial, add the cinchona alkaloid catalyst (10 mol%).
- Add the phenol substrate (1.0 equiv) and anhydrous dichloromethane.
- Stir the mixture at room temperature for 10 minutes.
- Add **ethyl trifluoropyruvate** (1.2 equiv) to the reaction mixture.
- Stir the reaction at room temperature for 12 hours.
- Monitor the reaction progress by TLC.

- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.
- Determine the enantiomeric excess by chiral HPLC.

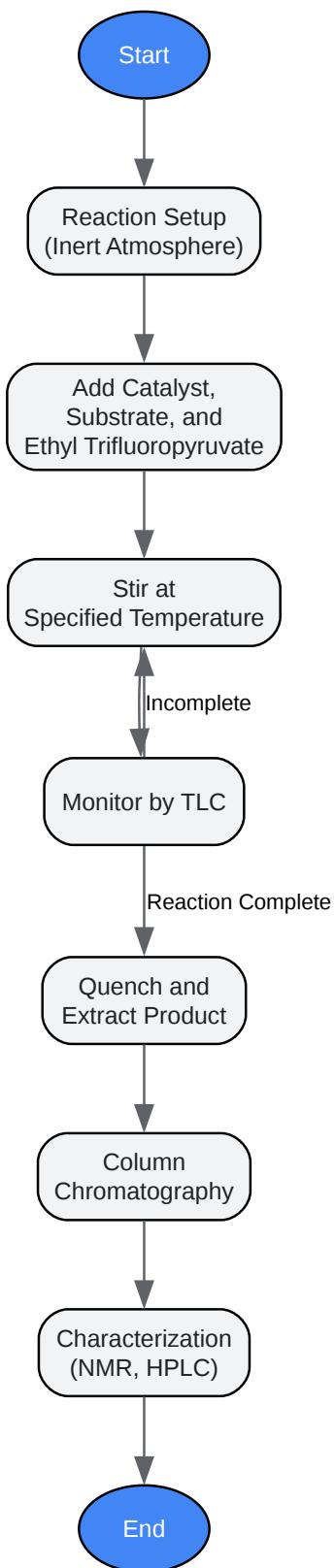
Visualizations

The following diagrams illustrate the proposed catalytic cycle for the dinuclear zinc-catalyzed reaction and a general experimental workflow for the Friedel-Crafts alkylation.



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Caption: Proposed catalytic cycle for the dinuclear zinc-catalyzed Friedel-Crafts alkylation.



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Caption: General experimental workflow for Friedel-Crafts alkylation.

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